molecular formula C13H19N B13072817 2-[(3-Ethylphenyl)methyl]pyrrolidine

2-[(3-Ethylphenyl)methyl]pyrrolidine

Cat. No.: B13072817
M. Wt: 189.30 g/mol
InChI Key: UEESDGYFZOBQME-UHFFFAOYSA-N
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Description

2-[(3-Ethylphenyl)methyl]pyrrolidine is an organic compound with the molecular formula C13H19N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Ethylphenyl)methyl]pyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-ethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves catalytic hydrogenation of pyrrole or its derivatives. For this compound, a similar approach can be employed, where the starting material is subjected to hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Ethylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, aryl halides, and other electrophiles

Major Products Formed

Scientific Research Applications

2-[(3-Ethylphenyl)methyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Ethylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.

    N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.

    3-Ethylpyrrolidine: A derivative with an ethyl group attached to the nitrogen atom.

Uniqueness

2-[(3-Ethylphenyl)methyl]pyrrolidine is unique due to the presence of the 3-ethylphenylmethyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other pyrrolidine derivatives .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-[(3-ethylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H19N/c1-2-11-5-3-6-12(9-11)10-13-7-4-8-14-13/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3

InChI Key

UEESDGYFZOBQME-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CC2CCCN2

Origin of Product

United States

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